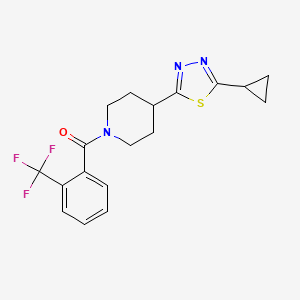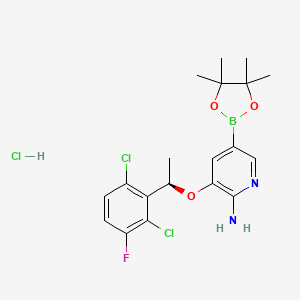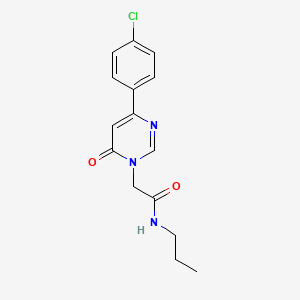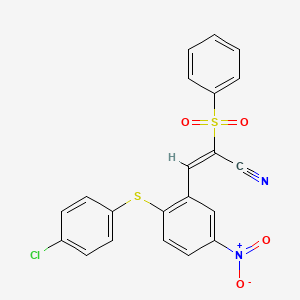
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-cyclopropyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide is a compound that has gained significant attention in the scientific community due to its potential for therapeutic applications. This compound is a pyrrolobenzodiazepine (PBD) dimer, which is a class of compounds that are known for their ability to bind to DNA and cause DNA damage.
Aplicaciones Científicas De Investigación
Histone Deacetylase Inhibition
A study focused on N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide, a compound structurally related to the queried chemical, demonstrates its potential as a histone deacetylase (HDAC) inhibitor. This compound inhibits HDACs 1-3 and 11, showing promise in blocking cancer cell proliferation and inducing apoptosis, making it a candidate for anticancer drugs (Zhou et al., 2008).
Dihydrofolate Reductase Inhibition
Another related compound, a classical antifolate, has been shown to be an effective inhibitor of human dihydrofolate reductase (DHFR). This property makes it a potential agent for addressing certain cancers and infections in immunocompromised patients (Gangjee et al., 2007).
Anticancer and Anti-inflammatory Properties
Pyrazolopyrimidines derivatives, with a structure similar to the queried compound, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown effectiveness in inhibiting the growth of certain cancer cell lines and demonstrating anti-inflammatory properties (Rahmouni et al., 2016).
Insecticidal and Antibacterial Potential
Pyrimidine-linked pyrazole heterocyclics have shown notable insecticidal and antibacterial potential, suggesting the usefulness of similar compounds in pest control and antimicrobial applications (Deohate & Palaspagar, 2020).
Thymidylate Synthase Inhibition
Research on N-[4-[2-(2-amino-4-ethylpyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]-l-glutamic acid, structurally related to the queried chemical, indicates its role as a potent inhibitor of thymidylate synthase (TS). This property underlines its potential in cancer treatment (Gangjee et al., 2003).
Antifungal Activity
Some compounds within the pyrimidin-1(6H)-yl benzamide family have demonstrated antifungal activities, offering potential uses in the treatment of fungal infections (Al-Haiza et al., 2003).
Epilepsy Treatment
N-pyridyl and pyrimidine benzamides, closely related to the queried chemical, have been explored as KCNQ2/Q3 potassium channel openers, showing effectiveness in animal models of epilepsy and pain. This indicates potential applications in neurological disorders (Amato et al., 2011).
Quality Control in Pharmaceutical Industry
Studies involving imatinib mesylate and related substances, including pyrimidin-1(6H)-yl benzamide derivatives, highlight their importance in the quality control processes of pharmaceutical products (Ye et al., 2012).
Herbicide Safening and Antifungal Agents
N-(4,6-dichloropyrimidine-2-yl)benzamide has been synthesized and found to offer protective effects against herbicide injury in plants, as well as displaying antifungal properties, which could be valuable in agriculture (Zheng et al., 2018).
Propiedades
IUPAC Name |
N-[2-(4-cyclopropyl-6-oxopyrimidin-1-yl)ethyl]-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c25-19-13-18(15-3-4-15)22-14-24(19)12-9-21-20(26)16-5-7-17(8-6-16)23-10-1-2-11-23/h1-2,5-8,10-11,13-15H,3-4,9,12H2,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXOECPZOVNETP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)N(C=N2)CCNC(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2727982.png)


![(4-(6-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(1H-indol-3-yl)methanone](/img/structure/B2727987.png)
![1-(4-chlorophenyl)-4-(2-(cyclohex-1-en-1-yl)ethyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2727988.png)
![1-(3-fluorobenzyl)-2-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2727989.png)

![tert-butyl N-{6-azaspiro[3.5]nonan-8-yl}carbamate](/img/structure/B2727996.png)
![N-[[1-(4-Fluorophenyl)pyrazol-3-yl]methyl]prop-2-enamide](/img/structure/B2727997.png)

![Tert-butyl N-[1-(aminomethyl)-2-oxabicyclo[2.2.1]heptan-4-yl]carbamate](/img/structure/B2727999.png)
![3-methyl-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2728000.png)

